molecular formula C9H6ClFN2O B6265857 4-chloro-8-fluoro-7-methoxyquinazoline CAS No. 1816992-62-7

4-chloro-8-fluoro-7-methoxyquinazoline

Cat. No.: B6265857
CAS No.: 1816992-62-7
M. Wt: 212.61 g/mol
InChI Key: OMKZSYOUHFHBPY-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-7-methoxyquinazoline is a functionalized quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline core is a privileged scaffold in the design of biologically active molecules, particularly for developing protein kinase inhibitors . The specific substitution pattern on this compound—featuring reactive chloro and fluoro groups, along with a methoxy group—makes it a valuable and versatile building block for further synthetic elaboration . Researchers primarily utilize this compound as a key synthetic intermediate in the construction of more complex molecules. The chloro group at the 4-position is a well-established reactive site for nucleophilic aromatic substitution, allowing for the introduction of various anilines and other nucleophiles to create targeted inhibitor libraries . Such libraries are essential in the search for new antitumor agents. Compounds based on the quinazoline structure have been extensively investigated and have shown potential in targeting critical cellular signaling pathways, such as the epidermal growth factor receptor (EGFR) and the Wnt/β-catenin pathway . The biological activity of these designed compounds is highly influenced by the pattern of substituents on the quinazoline ring . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers handling this compound should refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1816992-62-7

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

4-chloro-8-fluoro-7-methoxyquinazoline

InChI

InChI=1S/C9H6ClFN2O/c1-14-6-3-2-5-8(7(6)11)12-4-13-9(5)10/h2-4H,1H3

InChI Key

OMKZSYOUHFHBPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 8 Fluoro 7 Methoxyquinazoline and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 4-chloro-8-fluoro-7-methoxyquinazoline suggests a strategic pathway beginning with the final chlorination step. The primary disconnection involves the conversion of the C-4 chloro group back to a hydroxyl group, a common and efficient transformation. This leads to the key intermediate, 8-fluoro-7-methoxyquinazolin-4(3H)-one .

Classical Synthetic Routes to the Quinazoline (B50416) Core

The formation of the quinazoline ring is a cornerstone of the synthesis. Classical methods provide robust and well-documented routes to the quinazolin-4(3H)-one scaffold from ortho-substituted aniline (B41778) precursors.

Cyclization Reactions for Quinazoline Ring Formation

The most prevalent method for constructing the 3H-quinazolin-4-one ring is the Niementowski quinazoline synthesis . nih.gov This reaction involves the thermal condensation of an anthranilic acid with an amide. In the context of the target molecule, reacting 2-amino-3-fluoro-4-methoxybenzoic acid with formamide (B127407) at elevated temperatures would lead to the desired intermediate, 8-fluoro-7-methoxyquinazolin-4(3H)-one. While this method can require high temperatures and long reaction times, modern variations using microwave irradiation can significantly improve reaction efficiency and yields. nih.gov

An alternative and widely used approach begins with a 2-aminobenzamide (B116534) or 2-aminobenzonitrile. For instance, 2-amino-3-fluoro-4-methoxybenzamide can be cyclized with formic acid or an orthoester to form the quinazolinone ring. nih.gov Similarly, starting from 2-amino-3-fluoro-4-methoxybenzonitrile, reaction with formic acid followed by hydrolysis or other one-pot procedures can yield the target quinazolinone. The synthesis of quinazolines from 2-aminobenzonitriles can also be achieved through reactions with various reagents, including organometallic compounds followed by acyl halides. core.ac.uk

Functionalization Strategies for Quinazoline Nucleus

While the primary strategy for obtaining the 8-fluoro-7-methoxy substitution pattern involves building the quinazoline ring from a pre-functionalized precursor, direct functionalization of the quinazoline nucleus is also a field of active research. Electrophilic substitution on the quinazoline ring generally occurs on the benzene (B151609) portion, with nitration being a known example. nih.gov

More advanced methods involve transition-metal-catalyzed C-H activation. For example, palladium-catalyzed ortho-halogenation of quinazolinone scaffolds using N-halosuccinimides has been demonstrated, offering a regioselective route to introduce halogens onto the benzene ring. dntb.gov.uanih.govbohrium.com Such strategies could potentially be applied to introduce the fluorine atom, although directing the substitution to the C-8 position would require careful control of directing groups and reaction conditions.

Advanced Synthetic Approaches to this compound

The final steps in the synthesis involve the specific installation of the chloro and methoxy (B1213986) groups. While the methoxy group is best incorporated in the starting material, the C-4 chlorination is a standard final-step functionalization.

Halogenation at the C-4 Position

The conversion of the 8-fluoro-7-methoxyquinazolin-4(3H)-one intermediate to the final product, this compound, is a critical step. This transformation is reliably achieved through chlorination, which converts the C-4 hydroxyl group (in its tautomeric amide form) into a reactive chloro group.

The most common and effective reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.net Refluxing the quinazolinone with excess POCl₃ is a standard procedure that typically provides the 4-chloroquinazoline (B184009) in high yield. nih.govresearchgate.net The reaction proceeds through the formation of a phosphorylated intermediate, which is then displaced by a chloride ion. nih.gov This C-4 chloro atom is highly activated toward nucleophilic substitution, making the final product a versatile intermediate for further derivatization. nih.gov

Introduction of Methoxy Group at C-7

The introduction of the methoxy group at the C-7 position is most strategically accomplished by starting with a precursor that already contains this functionality, rather than by functionalizing the quinazoline ring post-cyclization. The synthesis of the key intermediate, 2-amino-3-fluoro-4-methoxybenzoic acid , is therefore paramount.

A plausible route to this precursor could start from a commercially available compound like 4-fluoro-3-methoxybenzoic acid. chemicalbook.com The synthesis would involve a regioselective nitration directed to the position ortho to the methoxy group and meta to the carboxylic acid and fluorine. Subsequent reduction of the nitro group, for example using iron in acidic medium or catalytic hydrogenation, would then yield the desired 2-amino-3-fluoro-4-methoxybenzoic acid, ready for cyclization into the quinazoline core.

Stereoselective and Regioselective Fluorination at C-8

The introduction of a fluorine atom at the C-8 position of the quinazoline ring is a critical design element for modulating the compound's physicochemical and biological properties. The regioselectivity of this fluorination is paramount. Analysis of synthetic routes indicates that the C-8 fluorine atom is typically not installed via late-stage C-H fluorination of a pre-formed quinazoline core. Such direct fluorinations on electron-deficient azaarenes are challenging, often lack regioselectivity, and require harsh conditions. acs.org

Instead, the most common and regioselective strategy involves incorporating the fluorine atom from the outset of the synthesis. This is achieved by using a fluorinated building block, typically a 2-amino-3-fluorobenzoic acid derivative or a related aniline. This "bottom-up" approach ensures that the fluorine atom is precisely located at the desired position on the benzene portion of the heterocycle. For example, the synthesis would commence with a starting material like 2-amino-3-fluoro-4-methoxybenzoic acid, which already contains the required substituents in the correct orientation. This precursor then undergoes cyclization to form the quinazoline ring system.

While this method ensures regioselectivity, the concept of stereoselectivity is generally not applicable to the fluorination at C-8 itself, as this position is not a stereocenter. Stereoselectivity would only become a consideration if subsequent modifications introduce a chiral center elsewhere in the molecule.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is essential for the efficient and scalable synthesis of this compound. The final step in forming the "4-chloro" aspect of the molecule typically involves the chlorination of the corresponding quinazolin-4-one precursor. Key strategies to enhance yield and purity include the careful selection of reagents, solvents, temperature, and reaction time.

Thionyl chloride (SOCl₂) is a commonly used chlorinating agent, often with a catalytic amount of a high-boiling solvent like N,N-dimethylformamide (DMF) which facilitates the reaction. Refluxing in neat SOCl₂ is a conventional method. openmedicinalchemistryjournal.com To improve yields and reduce reaction times, alternative methodologies can be employed. Microwave-assisted synthesis, for example, has been shown to accelerate many heterocyclic reactions, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating. openmedicinalchemistryjournal.comscispace.com The choice of solvent is also critical; for instance, reactions performed in non-polar solvents versus polar solvents can influence reaction rates and selectivity. biorxiv.org

The table below summarizes general optimization strategies applicable to the synthesis of 4-chloroquinazolines from their quinazolinone precursors.

ParameterConventional MethodOptimized/Alternative MethodRationale for Enhancement
Heating Oil bath, reflux (hours)Microwave irradiation (minutes) openmedicinalchemistryjournal.comscispace.comFaster, more uniform heating; reduces side reactions.
Reagents Thionyl chloride (SOCl₂)SOCl₂ with catalytic DMF; Oxalyl chlorideDMF catalyzes the formation of the Vilsmeier reagent.
Solvent Neat reagent; TolueneDioxane, Acetonitrile biorxiv.orgCan improve solubility and reaction kinetics.
Work-up Quenching with ice/ammoniaDirect crystallization from reaction mixtureSimplifies purification, minimizes product loss.

These optimization strategies are crucial for moving from laboratory-scale synthesis to larger-scale production required for extensive biological testing or further derivatization.

Derivatization Strategies for Structural Modification

The this compound scaffold serves as a versatile platform for extensive structural modification. Derivatization is typically focused on three key positions: the highly reactive C-4, the C-7 methoxy group, and the C-8 fluoro group, to explore the chemical space and build structure-activity relationships.

Substitution Reactions at C-4 (e.g., nucleophilic aromatic substitution)

The chlorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) and the fused aromatic ring system. DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack compared to other positions like C-2. chim.itnih.gov This makes the C-4 position an ideal handle for introducing a wide variety of substituents.

The most common SNAr reactions involve the displacement of the C-4 chloride by nitrogen, oxygen, or sulfur nucleophiles. Amines, in particular, react readily with 4-chloroquinazolines to furnish 4-aminoquinazoline derivatives, which are a privileged scaffold in medicinal chemistry. chim.itnih.gov These reactions are often carried out in polar solvents like ethanol, isopropanol, or DMF and may be facilitated by the addition of a base to neutralize the HCl generated.

The table below illustrates the scope of nucleophiles used in SNAr reactions at the C-4 position of chloroquinazolines.

Nucleophile TypeExample NucleophileSolventConditionsReference
Primary Aliphatic Aminen-ButylamineEthanolRoom Temp, ~1 hr nih.gov
Secondary Aliphatic AminePiperidineIsopropanolReflux nih.gov
Aniline4-MethoxyanilineTHF/H₂OMicrowave, 120 °C rsc.org
BenzylamineBenzylamineDMF0 °C, 4 hr nih.gov

Modifications at C-7 (e.g., ether modifications)

The methoxy group at the C-7 position offers another key site for structural diversification. Modifications here are often aimed at altering solubility, introducing new hydrogen bonding interactions, or attaching larger side chains to probe specific binding pockets in biological targets.

A common two-step strategy involves:

O-Demethylation: Cleavage of the methyl ether to reveal a free hydroxyl group (-OH). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr.

Re-alkylation/Acylation: The resulting 7-hydroxyquinazoline can then be reacted with a variety of electrophiles. For instance, Williamson ether synthesis (using an alkyl halide and a base) can introduce new ether-linked side chains.

For example, a 7-(3-chloropropoxy) side chain has been installed on an 8-methoxyquinazolin-4(3H)-one scaffold, which was then used to introduce various terminal amine groups, demonstrating a powerful method for creating a library of C-7 modified analogs. nih.gov Such modifications have been shown to markedly improve properties like aqueous solubility.

Halogen-Exchange Reactions and Further Functionalization at C-8

While the C-8 position in the parent compound is occupied by a fluorine atom, this position is a critical site for modulation in SAR studies. nih.gov Structure-activity relationship studies have revealed that the nature of the substituent at C-8 can significantly impact biological activity. biorxiv.orgnih.gov

Direct halogen-exchange of the C-8 fluorine is synthetically challenging due to the strength of the C-F bond. It is more common to synthesize analogs with different C-8 substituents from the start, for example, by using a 2-amino-3-bromobenzoic acid derivative to ultimately place a bromine atom at C-8. This C-8 bromine or iodine can then serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino functionalities.

Furthermore, direct C-H functionalization methods, while challenging, are an area of active research for modifying the quinazoline core. chim.itrsc.orgbohrium.com Studies on related quinazolinones have shown that introducing larger substituents like nitro or diol groups at the C-8 position can lead to new interactions with biological targets and improve binding affinity and selectivity. nih.gov

Synthesis of Analogs for Structure-Activity Relationship Studies

The primary goal of the derivatization strategies outlined above is to generate libraries of chemical analogs for structure-activity relationship (SAR) studies. SAR is a fundamental process in drug discovery where systematic structural modifications of a hit compound are made to identify the key chemical features responsible for its biological activity and to optimize its properties. nih.gov

For the this compound scaffold, an SAR campaign would involve the systematic and independent modification of each key position:

PositionModification StrategyPurpose of Modification
C-4 SNAr with a library of amines, alcohols, thiols. nih.govrsc.orgExplore key interactions in the target's binding site; modulate potency and selectivity.
C-7 O-demethylation followed by re-alkylation with diverse side chains. nih.govImprove physicochemical properties (e.g., solubility); add vectors for further functionalization.
C-8 Synthesis of analogs with different C-8 substituents (e.g., H, Cl, Me, NO₂, OH). biorxiv.orgnih.govProbe the effect of electronics and sterics on activity; enhance selectivity.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the precise arrangement of atoms within a molecule. For 4-chloro-8-fluoro-7-methoxyquinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed electronic and structural map.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the proton signals are anticipated to provide key structural insights. The methoxy (B1213986) group (-OCH₃) would typically present as a singlet, integrating to three protons, with a chemical shift in the range of 3.9-4.1 ppm. The aromatic protons on the quinazoline (B50416) ring system would exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atoms of the quinazoline core, the methoxy group, and any substituent-bearing carbons would each produce a distinct signal. The carbon directly bonded to the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹⁹F-containing organic molecules. researchgate.net

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. A single resonance would be expected for the fluorine atom at the C-8 position. The chemical shift and coupling of this fluorine signal with neighboring protons (³JHF) would further confirm its position on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-5 7.2 - 7.5 d 1H
H-6 7.0 - 7.3 d 1H
OCH₃ 3.9 - 4.1 s 3H

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared spectroscopy of this compound is expected to reveal characteristic absorption bands. The C-Cl stretching vibration typically appears in the fingerprint region, while C-F stretching vibrations are also characteristic. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and the C=N and C=C stretching vibrations of the quinazoline ring would be observed in the 1650-1450 cm⁻¹ region. mdpi.com The presence of the methoxy group would be confirmed by C-O stretching bands.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the quinazoline ring system are often more intense in the Raman spectrum.

Table 2: Key Predicted Infrared Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N Stretch 1650 - 1550
C=C Stretch (Aromatic) 1600 - 1450
C-O Stretch (Methoxy) 1250 - 1050
C-F Stretch 1200 - 1000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₉H₆ClFN₂O). scholaris.ca

The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. Common fragmentation pathways for quinazoline derivatives may involve the loss of the chloro group, the methoxy group, or other small neutral molecules. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying chlorine-containing fragments. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Comment
[M]⁺ 212.02 Molecular ion (for ³⁵Cl)
[M+2]⁺ 214.02 Isotopic peak for ³⁷Cl
[M-Cl]⁺ 177.03 Loss of chlorine

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. mdpi.com These interactions are crucial in understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, analysis of related structures suggests that the planar quinazoline ring system could facilitate π-π stacking interactions.

Computational and Theoretical Investigations of 4 Chloro 8 Fluoro 7 Methoxyquinazoline

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. nih.gov For quinazoline (B50416) derivatives, various QSAR models have been developed to correlate their chemical structures with their biological activities, including anticancer biointerfaceresearch.com, antimicrobial, and enzyme inhibitory properties.

These models are built using datasets of quinazoline analogues with known biological activities. frontiersin.org By analyzing a range of molecular descriptors, these models can predict the activity of new, unsynthesized compounds. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to elucidate the structural requirements for the activity of quinazolinone derivatives as inhibitors of targets like matrix metalloproteinase-13 (MMP-13). nih.gov Such models have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their reliability. nih.gov

Machine learning-based QSAR approaches, utilizing techniques like Support Vector Machines (SVM), have also been applied to quinazoline derivatives to develop robust predictive models for activities such as anti-breast cancer efficacy. biointerfaceresearch.com These models can handle complex, non-linear relationships between chemical structure and biological response. biointerfaceresearch.com The development of these predictive models provides a rational basis for the design of novel quinazoline derivatives with enhanced potency and selectivity. nih.gov

Identification of Key Structural Descriptors

The biological activity of quinazoline derivatives is intricately linked to their three-dimensional structure and the nature of the substituents on the quinazoline core. Computational studies have been instrumental in identifying the key structural descriptors that govern their interactions with biological targets.

Molecular docking studies, for example, have been widely used to understand the binding modes of quinazoline inhibitors within the active sites of various enzymes, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov These studies have revealed the importance of the quinazoline core in establishing crucial hydrogen bonding interactions with the hinge region of protein kinases. nih.gov

For instance, in the context of EGFR inhibitors, the quinazoline nucleus serves as a scaffold to which various substituents can be attached to optimize binding affinity and selectivity. nih.gov The substitution pattern on the quinazoline ring significantly influences the inhibitory activity. For example, studies on substituted quinazolines have shown that the presence of bulky groups at the 2-position can be important for activity against receptor tyrosine kinases (RTKs). nih.gov Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to determine the electronic properties of quinazoline derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with their reactivity and inhibitory potential. physchemres.org

The specific combination of a chloro group at position 4, a fluoro group at position 8, and a methoxy (B1213986) group at position 7 in 4-chloro-8-fluoro-7-methoxyquinazoline suggests a deliberate modulation of the electronic and steric properties of the quinazoline core. Halogen substitutions, for instance, are known to influence the pharmacokinetic properties and binding affinities of drug candidates. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Profiling

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to assess its potential as a drug candidate. In silico ADME profiling offers a rapid and cost-effective means of predicting these properties before a compound is synthesized.

Various computational tools and models are available to predict the ADME properties of quinazoline derivatives. These tools can estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. actascientific.comnih.gov For example, studies on quinazolin-4-one analogues have shown that these compounds are predicted to have high gastrointestinal absorption. actascientific.com

The "rule of five," developed by Lipinski, is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico tools can readily calculate these properties for novel quinazoline derivatives. nih.gov Furthermore, computational models can predict potential toxicities, such as hepatotoxicity and mutagenicity, providing an early warning of potential liabilities. actascientific.com The in silico ADME profile of a compound like this compound would be influenced by its specific substituents. The fluorine atom, for example, can impact metabolic stability, while the methoxy group can affect solubility and metabolism.

Mechanistic Studies of 4 Chloro 8 Fluoro 7 Methoxyquinazoline Interactions

Molecular Target Identification and Validation in Cellular Systems

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets. The specific derivative, 4-chloro-8-fluoro-7-methoxyquinazoline, and its analogues have been the subject of various studies to elucidate their mechanisms of action at the molecular and cellular levels.

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)

Quinazoline derivatives are well-documented as kinase inhibitors. nih.gov Studies on related quinazoline structures reveal their potential to inhibit a range of kinases, which are crucial regulators of cell signaling, proliferation, and survival. For instance, certain macrocyclic quinazoline-based inhibitors have shown potent and selective inhibition of mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFR Del19 and L858R, while displaying significantly less activity against the wild-type (WT) EGFR. nih.gov This selectivity is a key goal in the development of targeted cancer therapies to minimize side effects.

In one study, macrocyclic derivatives were synthesized and tested for their inhibitory activity. The most potent compounds, such as 3a, 3d, and 3f, exhibited IC₅₀ values in the nanomolar range against EGFR Del19, while their IC₅₀ values against EGFR WT were greater than 10 µM. nih.gov This demonstrates a high degree of selectivity for the mutant over the wild-type receptor. nih.gov Similarly, other derivatives like 8d, 8e, and 8f also showed potent inhibition of EGFR Del19. nih.gov

Furthermore, research on other quinazoline-based compounds has highlighted their activity against different kinases. For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) demonstrated inhibitory activity against Aurora A kinase. nih.gov This compound was found to be the most potent among the tested derivatives in that series. nih.gov The inhibitory potential of these compounds is often attributed to their ability to bind to the ATP-binding pocket of the kinases, thereby blocking their catalytic activity.

Table 1: Kinase Inhibition Data for Representative Quinazoline Derivatives

CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile
3a EGFR Del19236>42-fold vs EGFR WT
3d EGFR Del1920>500-fold vs EGFR WT
3f EGFR Del19119>84-fold vs EGFR WT
8d EGFR Del1920>500-fold vs EGFR WT
8e EGFR Del1920>500-fold vs EGFR WT
8f EGFR Del1920>500-fold vs EGFR WT
6e Aurora A-Most potent in its series

Data synthesized from multiple sources. nih.govnih.gov

Receptor Binding Assays

While direct receptor binding assays for this compound are not extensively detailed in the provided context, the functional outcomes of its interactions, particularly with receptor tyrosine kinases like EGFR, strongly suggest a binding event. The inhibition of EGFR phosphorylation is a direct consequence of the compound or its derivatives binding to the receptor's kinase domain.

Protein-Ligand Interaction Analysis

Molecular docking studies have been employed to understand the binding modes of quinazoline derivatives within the active sites of their target proteins. For instance, docking studies of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives on the β-catenin protein (PDB ID: 2GL7) have been performed to predict their interaction with the active binding residues. nih.gov These in silico analyses are crucial for structure-based drug design, enabling the rational design of more potent and selective inhibitors.

Cellular Pathway Modulation

The interaction of this compound and its analogues with their molecular targets leads to the modulation of various cellular signaling pathways, ultimately affecting cell fate.

Investigation of Signaling Pathway Perturbations (e.g., β-catenin/TCF4 signaling, EGFR phosphorylation)

A significant area of investigation has been the effect of these compounds on key oncogenic signaling pathways. One such pathway is the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers, including colorectal cancer. nih.govnih.gov The interaction of β-catenin with the T-cell factor 4 (TCF4) transcription factor is a critical step in the activation of Wnt target genes. nih.gov

Studies have shown that certain 4,7-disubstituted 8-methoxyquinazoline derivatives can act as inhibitors of the β-catenin/TCF4 protein-protein interaction. nih.gov For example, compound (18B) from one study was found to downregulate the β-catenin/TCF4 signaling pathway, leading to a decrease in the protein expression of β-catenin and TCF4, as well as the mRNA levels of their downstream targets, c-MYC and Cyclin D1, in HCT116 colon cancer cells. nih.gov This indicates a direct modulation of this critical oncogenic pathway.

The EGFR signaling pathway is another major target. As mentioned earlier, macrocyclic quinazoline derivatives have been shown to potently inhibit EGFR phosphorylation, particularly in mutant forms of the receptor. nih.gov EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF or TGFα, dimerizes and autophosphorylates, initiating a cascade of downstream signals that promote cell growth, proliferation, and survival. nih.gov By inhibiting EGFR phosphorylation, these compounds effectively block this signaling cascade.

Cell Cycle Analysis and Apoptosis Induction Mechanisms

The modulation of signaling pathways by quinazoline derivatives often translates into observable effects on the cell cycle and the induction of apoptosis (programmed cell death).

Cell cycle analysis of cancer cells treated with various quinazoline analogues has revealed their ability to cause cell cycle arrest at different phases. For instance, a novel 4-anilinoquinazoline (B1210976) analogue, DW-8, was found to induce cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov Similarly, other studies have reported cell cycle arrest at the G1 phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

In addition to cell cycle arrest, these compounds have been shown to induce apoptosis. The induction of apoptosis by DW-8 in SW620 cells was demonstrated to occur through the intrinsic apoptotic pathway. nih.gov This was evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, as well as a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the release of cytochrome c from the mitochondria. nih.gov Another study on a different quinazoline derivative also confirmed the induction of apoptosis, as quantified by Annexin V-FITC/PI staining. researchgate.net

Table 2: Cellular Effects of Representative Quinazoline Derivatives

CompoundCell Line(s)Effect on Cell CycleApoptosis Induction
(18B) HCT116, HepG2-Induced apoptosis
DW-8 SW620G2 phase arrestIntrinsic pathway activation
6e MCF-7G1 phase arrestInduced apoptosis

Data synthesized from multiple sources. nih.govnih.govnih.gov

Gene Expression Profiling and Proteomics in Response to Compound Exposure

Comprehensive studies detailing the specific gene expression and proteomic changes induced by this compound are not extensively available in the public domain. However, based on the known targets of structurally similar quinazoline derivatives, particularly those that function as tyrosine kinase inhibitors (TKIs), we can hypothesize the potential effects.

Treatment of cancer cells with quinazoline-based TKIs like gefitinib (B1684475) and erlotinib (B232) has been shown to cause significant alterations in gene and protein expression profiles. These changes are often associated with the inhibition of signaling pathways crucial for cell proliferation, survival, and angiogenesis. It is plausible that this compound would induce similar effects.

Anticipated Gene and Protein Expression Changes:

Biological Process Affected Potential Gene/Protein Changes Anticipated Consequence
Cell Cycle RegulationDownregulation of cyclins and cyclin-dependent kinases (CDKs)G1 phase cell cycle arrest
Apoptosis (Programmed Cell Death)Upregulation of pro-apoptotic proteins (e.g., Bax, Bak); Downregulation of anti-apoptotic proteins (e.g., Bcl-2)Induction of apoptosis
Signal TransductionDecreased phosphorylation of key signaling proteins (e.g., Akt, ERK)Inhibition of pro-survival and proliferative signals
AngiogenesisDownregulation of vascular endothelial growth factor (VEGF) and its receptorsInhibition of new blood vessel formation

It is important to emphasize that these are projected outcomes based on the activity of related compounds. Rigorous experimental studies, including microarray analyses, RNA-sequencing, and mass spectrometry-based proteomics, are required to elucidate the precise molecular signature of this compound exposure.

Mechanistic Insights into Biological Activity (excluding specific disease outcomes)

Role of Specific Substituents in Molecular Interactions

The bioactivity of a molecule is not solely determined by its core structure but is significantly influenced by the nature and position of its substituents. In this compound, the chloro, fluoro, and methoxy (B1213986) groups are critical determinants of its interaction with biological targets.

4-Chloro Group: The chlorine atom at the 4-position is a key feature. It serves as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is often exploited in the synthesis of more complex derivatives where the chloro group is displaced by various nucleophiles to generate a library of compounds with diverse biological activities. In the context of enzyme inhibition, the chloro group can form halogen bonds with backbone atoms of the target protein, contributing to the binding affinity.

8-Fluoro Group: The fluorine atom at the 8-position has a profound impact on the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution of the quinazoline ring system. This can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to interact with target proteins. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the compound's half-life in biological systems.

7-Methoxy Group: The methoxy group at the 7-position is an electron-donating group. Its presence can influence the electron density of the quinazoline ring and, consequently, its reactivity and binding characteristics. The methoxy group can also participate in hydrogen bonding with amino acid residues in the active site of a target enzyme, thereby anchoring the molecule and enhancing its inhibitory potency. Studies on similar quinazoline derivatives have shown that substitutions at the 6 and 7-positions with small, electron-donating groups can be favorable for biological activity.

Summary of Substituent Effects:

Substituent Position Key Roles in Molecular Interactions
Chloro4Good leaving group for synthesis, potential for halogen bonding.
Fluoro8Modulates electronic properties, enhances metabolic stability.
Methoxy7Electron-donating, potential for hydrogen bonding.

Unraveling the Mode of Action at the Sub-Cellular Level

While the precise sub-cellular targets of this compound require further investigation, insights can be drawn from the well-documented mechanisms of other quinazoline-based molecules, particularly those with anticancer properties.

A primary mode of action for many bioactive quinazolines is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that control cell growth, differentiation, and death. By blocking the activity of specific kinases, these compounds can disrupt the signaling cascades that drive aberrant cell proliferation.

Potential Sub-Cellular Mechanisms:

Inhibition of Tyrosine Kinases: Many quinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Inhibition of these receptors can block downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently hyperactivated in cancer.

Induction of Apoptosis: A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Quinazoline derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program. This can occur via the intrinsic pathway, which involves the mitochondria, or the extrinsic pathway, which is initiated by death receptors on the cell surface.

Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Many quinazoline-based compounds have been found to cause cell cycle arrest, typically at the G1/S or G2/M checkpoints. This prevents the cell from progressing through the cell cycle and ultimately leads to a halt in proliferation.

Structure Activity Relationship Sar Investigations of 4 Chloro 8 Fluoro 7 Methoxyquinazoline and Its Analogs

Impact of Halogen Substitutions (Chloro and Fluoro) on Activity and Selectivity

Halogen atoms, particularly chlorine and fluorine, play a pivotal role in modulating the pharmacological profile of quinazoline (B50416) derivatives. Their effects on activity and selectivity are a subject of extensive research.

The introduction of halogen substituents can significantly alter the electronic properties of the quinazoline ring system, which in turn influences interactions with biological targets. nih.gov For instance, in the context of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, halogen substitutions on the anilino ring have been shown to modulate potency. nih.gov While these substitutions may not cause significant changes to the three-dimensional conformation, they do affect properties like dipole moment, which impacts interactions at the EGFR binding site. nih.gov

Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated that the substitution of halogen atoms on the benzene (B151609) ring can increase the binding affinity to human serum albumin (HSA). mdpi.comresearchgate.net This enhanced affinity is attributed to hydrophobic interactions and van der Waals forces, with the binding affinity generally increasing with the atomic number of the halogen. mdpi.comresearchgate.net

In a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids designed as antiproliferative agents, halogen substitutions at position-4 of the phenyl group on the pyridine-2-one moiety were well-tolerated and even beneficial for activity. The observed order of efficacy for these halogens was Chlorine > Bromine > Fluorine. nih.gov

The specific placement of halogens is critical. For example, in the development of EGFR inhibitors, 3-chloro-4-fluoro-aniline substituted quinazoline molecules demonstrated strong activity. mdpi.com This highlights the synergistic effect of multiple halogen substitutions at key positions.

Compound/Analog Series Halogen Substitution Impact on Activity/Binding Reference
4-Anilinoquinazoline (B1210976) EGFR InhibitorsF, Cl, Br, I at C3'-anilino positionModulates potency by altering electronic properties and dipole moment. nih.gov nih.gov
2-Phenyl-2,3-dihydroquinazolin-4(1H)-onesHalogen substitution on the phenyl ringIncreases binding affinity to human serum albumin (HSA). mdpi.comresearchgate.net mdpi.comresearchgate.net
Quinazolin-4-one/3-cyanopyridin-2-one HybridsCl, Br, F at position-4 of the phenyl groupEfficacy order: Cl > Br > F for antiproliferative activity. nih.gov nih.gov
EGFR Inhibitors3-Chloro-4-fluoro-aniline substitutionShowed strong inhibitory activity. mdpi.com mdpi.com

Role of the Methoxy (B1213986) Group at C-7 in Molecular Recognition

The methoxy group at the C-7 position of the quinazoline core is a key feature in many biologically active molecules, influencing how they are recognized by their molecular targets. Its impact is often considered in conjunction with substitutions at the C-6 position.

The presence of alkoxy groups, such as a methoxy group, at the C-6 and C-7 positions is a common feature in many potent EGFR inhibitors. These groups can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of the receptor. The enhancement of inhibitory efficacy has been observed with substitutions at both the C-6 and C-7 positions of the quinazoline ring. ekb.eg

In the context of topoisomerase inhibitors, 6,7-disubstituted-quinazolin-5,8-dione molecules have been evaluated for their anticancer activity. nih.gov For VEGFR inhibitors, substitution at the C-7 position with an aminoalkoxy group was found to increase activity, suggesting that the oxygen atom in this position is important for molecular interactions. mdpi.com

While direct studies focusing solely on the 7-methoxy group of 4-chloro-8-fluoro-7-methoxyquinazoline are specific, the broader literature on quinazoline derivatives consistently points to the importance of the C-7 substituent's size, electronics, and hydrogen bonding capability in determining biological activity.

Influence of Substituents at C-4 on Binding Affinity and Efficacy

The C-4 position of the quinazoline ring is a critical point for substitution, and the nature of the substituent at this position profoundly influences binding affinity and efficacy.

A common structural motif for many quinazoline-based inhibitors is the presence of a 4-anilino group. Changing the aniline (B41778) moiety at the C-4 position with other groups has been shown to decrease the activity of certain EGFR inhibitors. mdpi.com This underscores the importance of the specific interactions formed by the anilino group.

However, other substituents at C-4 can also lead to potent compounds. For instance, in the development of VEGFR-2 inhibitors, the introduction of aryloxy, aniline, and N-methylaniline fragments at the 4-position has been explored. mdpi.com Notably, urea-substituted aryloxyquinazolines were found to be significantly more active than the corresponding anilinoquinazolines against VEGFR-2. mdpi.com

Furthermore, a study on 7-chloro-4-(phenylselanyl) quinoline (B57606) and its analogs revealed that modifications to the phenylselanyl group at the C-4 position altered the antinociceptive and anti-inflammatory efficacy of the compounds. nih.gov This indicates that even subtle changes to the substituent at C-4 can have a significant impact on the biological profile. For tubulin polymerization inhibitors, a quinazoline moiety substituted at the C-4 position with an aminophenyl group is considered a requirement for activity. nih.gov

Target/Activity C-4 Substituent Impact on Binding/Efficacy Reference
EGFR InhibitionAnilino groupOften required; replacement can decrease activity. mdpi.com mdpi.com
VEGFR-2 InhibitionUrea-substituted aryloxy group100-fold more active than anilinoquinazoline. mdpi.com mdpi.com
Tubulin Polymerization InhibitionAminophenyl groupConsidered essential for activity. nih.gov nih.gov
Antinociceptive/Anti-inflammatoryPhenylselanyl groupModifications alter efficacy. nih.gov nih.gov

Exploration of Substitutions at Other Positions (e.g., C-6) for Modulating Activity

Beyond the C-4, C-7, and C-8 positions, substitutions at other points on the quinazoline ring, particularly C-6, have been investigated to modulate activity.

For EGFR and VEGFR inhibitors, substitution at the C-6 position with an electron-releasing group has been shown to enhance activity. mdpi.comnih.gov In the case of 6,7-disubstituted-quinazolin-5,8-diones, substitutions on the arylamino group attached to C-6 were found to increase activity against certain cancer cell lines. nih.gov

In the development of antifungal agents based on a quinazolinone scaffold, the position of substitution was found to directly affect antifungal activity, with the highest activity observed when the substitution was at the C-6 position. nih.gov

Research into tankyrase inhibitors has explored substitutions at the C-8 position of quinazolin-4-ones. Larger substituents at this position, such as nitro and diol groups, were found to engage in new interactions, thereby improving both affinity and selectivity. researchgate.net

Position Substituent Type Target/Activity Effect Reference
C-6Electron-releasing groupEGFR/VEGFR InhibitionEnhances activity. mdpi.comnih.gov mdpi.comnih.gov
C-6Arylamino groupTopoisomerase InhibitionSubstitutions on this group increase activity. nih.gov nih.gov
C-6VariousAntifungalHighest activity observed with C-6 substitution. nih.gov nih.gov
C-8Nitro and diol groupsTankyrase InhibitionImproves affinity and selectivity. researchgate.net researchgate.net

Design Principles for Optimizing Quinazoline-Based Scaffolds

The extensive SAR studies on quinazoline derivatives have led to the establishment of several key design principles for optimizing these scaffolds for various biological targets.

Strategic Halogenation: The incorporation of halogens, especially at key positions on appended aryl rings (such as the 3-position of a 4-anilino group), is a proven strategy to enhance potency. The choice of halogen (F, Cl, Br) can fine-tune electronic and steric properties for optimal target engagement. nih.govmdpi.com

C-4 Substituent is Key: The group at the C-4 position is a primary determinant of target selectivity and potency. While the 4-anilino moiety is a classic pharmacophore for kinase inhibitors, exploring other groups like aryloxyureas can lead to improved activity against specific targets like VEGFR-2. mdpi.com

Modulation via C-6 and C-7 Substitutions: Small, electron-donating groups, particularly alkoxy groups, at the C-6 and C-7 positions are generally favorable for kinase inhibitory activity. These groups often form important interactions within the ATP binding site. mdpi.comekb.eg

Exploiting Other Positions: For certain targets, substitutions at less common positions like C-8 can open up new avenues for improving affinity and selectivity by engaging with previously unexploited pockets in the binding site. researchgate.net

Hybridization and Scaffolding: Combining the quinazoline core with other pharmacologically active fragments can lead to hybrid molecules with enhanced or dual activities. nih.gov The design should consider appropriate linkers to ensure the correct orientation of the pharmacophores.

By adhering to these principles, medicinal chemists can more effectively navigate the chemical space around the quinazoline scaffold to develop next-generation inhibitors with improved therapeutic profiles.

Advanced Applications in Chemical Biology Research

Development as Chemical Probes for Target Validation

A critical step in drug discovery is the validation of biological targets. Chemical probes, small molecules that interact with a specific protein target, are invaluable tools in this process. The 4-chloroquinazoline (B184009) core is a common feature in many kinase inhibitors, and the chlorine atom at the 4-position provides a reactive handle for covalent modification of target proteins, often through reaction with a cysteine residue in the active site. This covalent and often irreversible binding can be a powerful feature for a chemical probe, enabling target engagement studies and facilitating the identification and validation of new drug targets.

While direct studies on 4-chloro-8-fluoro-7-methoxyquinazoline as a chemical probe are not extensively documented in publicly available literature, the broader class of 4-chloroquinazolines has been instrumental in the development of probes for various kinases. The fluoro and methoxy (B1213986) substitutions on the benzene (B151609) ring of this specific compound would modulate its physicochemical properties, such as cell permeability and target-binding affinity, making it a potentially refined tool for probing specific biological questions.

Use in Mechanism-Based Drug Discovery Research

Mechanism-based drug discovery focuses on designing drugs that interact with a specific molecular target in a predefined way. The quinazoline (B50416) scaffold is a well-established pharmacophore for inhibitors of various enzymes, particularly protein kinases. nih.govwikipedia.org Many approved and investigational drugs feature this core structure. mdpi.comnih.govacs.org

The 4-anilinoquinazoline (B1210976) derivatives, formed by the reaction of 4-chloroquinazolines with various anilines, have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR. medchemexpress.cnnih.gov The specific substitutions on the quinazoline ring, such as the 8-fluoro and 7-methoxy groups in the compound of interest, play a crucial role in determining the potency and selectivity of these inhibitors. nih.gov The development of such compounds allows researchers to dissect the roles of specific enzymes in disease pathways, a cornerstone of mechanism-based drug discovery.

Integration into Fragment-Based Drug Design (FBDD) Campaigns

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The this compound molecule, with its relatively small size and defined chemical features, is an ideal candidate for inclusion in fragment libraries. The quinazoline core itself can serve as a foundational fragment that can be elaborated upon. The reactive chloro group allows for fragment linking or growing strategies, where additional chemical moieties can be attached to enhance binding affinity and selectivity. The fluorine and methoxy groups provide specific interaction points within a target's binding pocket, guiding the structure-activity relationship (SAR) studies that are central to FBDD.

Utility in Phenotypic Screening Libraries

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. This approach has seen a resurgence in recent years and has been responsible for the discovery of several first-in-class drugs.

Libraries of diverse, drug-like small molecules are essential for successful phenotypic screening campaigns. The quinazoline scaffold is prevalent in many biologically active compounds, and derivatives of this compound would contribute to the chemical diversity of such libraries. mdpi.comnih.gov The varied biological activities reported for quinazoline derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that compounds based on this scaffold could yield valuable hits in a wide range of phenotypic screens. nih.govnih.gov

Potential as Fluorescent Molecular Probes or Optical Tools

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. The quinazoline and related quinazolinone scaffolds have been shown to be promising platforms for the development of fluorescent probes. rsc.orgnih.govresearchgate.netrsc.orgacs.org The fused aromatic system of the quinazoline ring can provide the necessary photophysical properties for fluorescence.

While the intrinsic fluorescence of this compound has not been specifically reported, its structure suggests potential for modification to create fluorescent probes. The 4-chloro position can be functionalized with fluorophores or moieties that undergo a fluorescent change upon binding to a target. Furthermore, the electronic nature of the fluoro and methoxy substituents could be tuned to optimize the photophysical properties of the resulting probe, such as its quantum yield and Stokes shift. Research into quinazolinone-based probes has demonstrated their utility in targeting specific organelles like mitochondria and lysosomes and in sensing changes in the cellular environment, such as viscosity and pH. rsc.org

Future Research Directions and Unexplored Avenues for 4 Chloro 8 Fluoro 7 Methoxyquinazoline

Combinatorial Chemistry and High-Throughput Synthesis of Novel Analogs

The 4-chloro-8-fluoro-7-methoxyquinazoline scaffold is ripe for exploration using combinatorial chemistry and high-throughput synthesis techniques. The reactivity of the chlorine atom at the 4-position allows for the facile introduction of a wide array of substituents, making it an ideal anchor point for generating large chemical libraries. Future efforts should focus on creating diverse libraries of 4-substituted aminoquinazolines, as this class has shown significant promise as kinase inhibitors. nih.gov

Modern synthetic methodologies can greatly accelerate the creation of these libraries. Techniques such as microwave-assisted organic synthesis and multicomponent reactions (MCRs) offer rapid and efficient routes to novel analogs. nih.govmdpi.com For instance, palladium-catalyzed MCRs can be employed to construct the quinazolinone core in a one-pot fashion from readily available starting materials. mdpi.com By combining these advanced synthetic methods with automated platforms, researchers can rapidly generate thousands of distinct analogs of this compound for biological screening.

Table 1: High-Throughput Synthesis Strategies for Quinazoline (B50416) Analogs

Synthetic StrategyDescriptionKey AdvantagesReference Example
Microwave-Assisted SynthesisUtilizes microwave irradiation to dramatically reduce reaction times compared to conventional heating.Rapid synthesis, higher yields, improved purity.Microwave-assisted one-pot synthesis of quinazoline derivatives. nih.gov
Multicomponent Reactions (MCRs)Three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants.High efficiency, atom economy, and rapid generation of molecular complexity.Palladium-catalyzed multicomponent synthesis of quinazolinones. mdpi.com
Tandem ReactionsMultiple bond-forming reactions occur sequentially in a single pot without isolating intermediates.Operational simplicity, reduced waste, and increased efficiency.Tandem Staudinger–Aza-Wittig–Nucleophilic addition for indolo[1,2-c]quinazolines. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel therapeutics based on the this compound core. nih.govmdpi.com These computational tools can analyze vast datasets to build predictive models, accelerating the drug discovery pipeline and reducing costs. mdpi.comnih.gov

Future research should leverage AI/ML for several key applications:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest and Support Vector Machines can be trained on existing libraries of quinazoline derivatives to build robust QSAR models. nih.govnih.gov These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the quinazoline scaffold, optimized for specific properties such as high potency against a target, low toxicity, and favorable pharmacokinetic profiles.

ADME/T Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed analogs. This in silico screening helps to identify and eliminate compounds with poor drug-like properties early in the discovery process, saving significant time and resources. nih.gov

Investigation of Novel Biological Targets and Pathways

While quinazoline derivatives are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), the therapeutic potential of the this compound scaffold likely extends to numerous other biological targets. nih.govnih.govmdpi.com A systematic, large-scale screening of analog libraries against a broad panel of biological targets is a critical future direction.

Potential novel targets and pathways include:

Other Protein Kinases: Beyond EGFR, many other kinases are implicated in cancer and other diseases. Screening against a comprehensive kinome panel could identify novel inhibitors for targets such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and c-Met. nih.govmdpi.comfrontiersin.org

Multi-Target Agents: There is a growing interest in developing drugs that can modulate multiple targets simultaneously to achieve synergistic effects or overcome drug resistance. ekb.eg Research could focus on designing derivatives of this compound that act as dual or multi-kinase inhibitors. mdpi.com

Non-Oncology Targets: The quinazoline scaffold has been associated with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comdnu.dp.ua Screening against targets relevant to these diseases could open up entirely new therapeutic areas for this class of compounds.

Exploration of Alternative Delivery Systems

Many potent kinase inhibitors, including those based on the quinazoline scaffold, suffer from poor aqueous solubility, which can limit their bioavailability and clinical utility. nih.govfrontiersin.org A significant avenue for future research is the development of advanced drug delivery systems to overcome these limitations for derivatives of this compound.

Nanotechnology-based delivery systems have shown great promise for improving the pharmacokinetics of hydrophobic drugs like the EGFR inhibitors gefitinib (B1684475) and erlotinib (B232). nih.govexplorationpub.com These approaches can enhance solubility, protect the drug from degradation, and enable targeted delivery to tumor tissues through effects like the enhanced permeability and retention (EPR) effect. nih.gov

Table 2: Nanotechnology-Based Delivery Systems for Quinazoline Derivatives

Delivery SystemDescriptionPotential BenefitsReference Drug
Polymeric NanoparticlesBiodegradable polymers (e.g., PCEC, PLGA) encapsulate the drug in a nanoscale particle.Improved solubility, controlled release, enhanced tumor accumulation (EPR effect). nih.govnih.govGefitinib nih.gov
LiposomesPhospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs.Biocompatible, can be surface-modified for active targeting, improved pharmacokinetic profile. explorationpub.comsemanticscholar.orgErlotinib semanticscholar.org
Solid Lipid Nanoparticles (SLNs)Drug carriers made from solid lipids that are biocompatible and biodegradable.High drug loading capacity, controlled release, good stability. explorationpub.comErlotinib semanticscholar.org
Drug ConjugatesCovalent attachment of the drug to a carrier molecule, such as iron oxide nanoparticles.Enables image-guided drug delivery and can improve targeting. frontiersin.orgGefitinib frontiersin.org

Expanding the Scope of Mechanistic Understanding at the Systems Biology Level

The traditional "one drug, one target" paradigm is often insufficient to explain the full spectrum of a drug's effects, including off-target activities and mechanisms of resistance. jpub.org Systems biology and network pharmacology offer a holistic approach to understanding how a compound like this compound and its analogs impact complex cellular networks. jpub.orgresearchgate.net

Future research should move beyond single-target assays and adopt these systems-level approaches. By integrating data from genomics, proteomics, and transcriptomics, researchers can construct comprehensive models of drug action. jpub.org This can help to:

Identify Poly-pharmacology: Uncover the multiple targets a single compound may interact with, which can explain both its therapeutic efficacy and potential side effects. researchgate.net

Elucidate Mechanisms of Action: Understand how the compound perturbs entire signaling pathways and cellular networks, rather than just inhibiting a single enzyme.

Predict Drug Resistance: Analyze network-level changes that occur in response to treatment to identify potential mechanisms of drug resistance and develop strategies to overcome them.

By employing network biology, the scientific community can gain a much deeper and more integrated understanding of the therapeutic potential and challenges associated with the this compound scaffold, paving the way for the development of more effective and safer medicines. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-chloro-8-fluoro-7-methoxyquinazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinazoline core. A common approach includes:

  • Nitration and halogenation : Initial nitration at the 7-position followed by fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF) .
  • Methoxy introduction : Methoxy groups are introduced via alkylation or demethylation-protection strategies, with temperature control critical to avoid side reactions .
  • Chlorination : Final chlorination at the 4-position using POCl₃ or SOCl₂ under reflux conditions .

Key Reaction Conditions and Yields (from Scheme 1, ):

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 10°C65–70
FluorinationKF, DMF, 120°C50–55
MethoxylationCH₃ONa, MeOH, RT75–80
ChlorinationPOCl₃, reflux85–90

Critical Factors : Solvent polarity, temperature, and stoichiometry of halogenating agents significantly impact purity and yield.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns methoxy (δ ~3.9–4.1 ppm for –OCH₃) and aromatic protons. Fluorine-induced splitting patterns confirm substituent positions .
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., bond angles for chloro and fluoro groups) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 257.03) and fragmentation patterns .
  • FT-IR : Identifies C–F (1090–1120 cm⁻¹) and C–Cl (550–600 cm⁻¹) stretches .

Example : In , X-ray diffraction confirmed the planar quinazoline core and spatial orientation of substituents, critical for bioactivity studies.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., POCl₃, SOCl₂) .
  • Waste Disposal : Halogenated byproducts require neutralization before disposal in designated hazardous waste containers .
  • Emergency Protocols : Immediate rinsing with water for spills and access to eyewash stations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, DFT studies on similar quinazolines revealed electron-withdrawing effects of –Cl and –F groups, enhancing kinase binding .
  • Molecular Docking : Simulates interactions with target proteins (e.g., EGFR kinase) by optimizing substituent orientations .
  • Solvent Modeling : Polarizable continuum models (PCM) assess solubility and stability in aqueous environments .

Case Study : In , DFT simulations matched experimental redox potentials of ferrocenyl-quinazolines, validating computational models.

Q. What strategies resolve contradictions in bioactivity data among structurally similar quinazoline derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., replacing –OCH₃ with –OCF₃) to isolate contributing factors .
  • Kinetic Assays : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Cross-reference published data while controlling for variables like cell line specificity or assay methodology .

Example : In , discrepancies in anti-proliferative activity were attributed to differences in cell permeability due to methoxy group positioning.

Q. How does the substitution pattern (chloro, fluoro, methoxy) influence the compound’s interactions in kinase inhibition assays?

Methodological Answer:

  • Chloro Group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • Fluoro Group : Improves metabolic stability and modulates electron density for H-bonding with catalytic lysine residues .
  • Methoxy Group : Balances solubility and steric effects; para-methoxy groups optimize binding affinity .

Experimental Data (from ):

DerivativeSubstitutionIC₅₀ (nM)
4-Cl,8-F,7-OCH₃Full substitution12.3
4-Cl,8-H,7-OCH₃No fluorine45.7
4-H,8-F,7-OCH₃No chlorine>100

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.